Oxytocin

Catalog No.
S708011
CAS No.
50-56-6
M.F
C43H66N12O12S2
M. Wt
1007.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxytocin

CAS Number

50-56-6

Product Name

Oxytocin

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C43H66N12O12S2

Molecular Weight

1007.2 g/mol

InChI

InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1

InChI Key

XNOPRXBHLZRZKH-DSZYJQQASA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

solubility

Soluble in water, butanol

Synonyms

Orasthin; Ossitocina; Ossitocina; Oxetakain; Oxitocina; Oxoject; Oxystin; Partocon; Pitocin; Piton S; Oxt,; Oxytocin.

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Physiological Functions

  • Reproduction and Lactation

    Oxytocin plays a crucial role in childbirth by stimulating uterine contractions and milk ejection during breastfeeding []. Its release is triggered by the stimulation of the nipples and uterus, creating a positive feedback loop that facilitates childbirth and maternal bonding with the infant [].

  • Social Bonding and Trust

    Oxytocin has been extensively studied for its role in social behaviors. Research suggests it promotes trust, empathy, and cooperation between individuals [, ]. Studies show that administering oxytocin can increase positive social interactions, trust in strangers, and feelings of closeness [, ].

  • Stress and Anxiety

    Studies suggest that oxytocin may have anti-anxiety effects. Research indicates that administering oxytocin can reduce anxiety in response to social stressors and promote feelings of calmness and well-being [, ].

Research Applications

  • Mental Health

    Oxytocin is being investigated as a potential treatment for social anxiety disorder, autism spectrum disorder, and schizophrenia [, , ]. These conditions are characterized by social difficulties, and oxytocin's ability to promote social bonding and trust could offer therapeutic benefits.

  • Pain Management

    Emerging research suggests that oxytocin may play a role in pain perception and management []. Studies have shown that administering oxytocin can reduce pain sensitivity, potentially offering new avenues for pain management strategies.

  • Addiction

    Preliminary research explores the potential of oxytocin in treating addiction by promoting positive social interactions and reducing stress, which could aid in relapse prevention [].

Oxytocin is a nonapeptide hormone composed of nine amino acids, primarily synthesized in the hypothalamus and released by the posterior pituitary gland. It plays crucial roles in various physiological processes, including childbirth, lactation, and social bonding. The chemical structure of oxytocin is represented by the sequence cysteine-tyrosine-isoleucine-glutamine-asparagine-cysteine-proline-leucine-glycine-amide (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2), featuring a disulfide bond between two cysteine residues that stabilizes its structure .

Oxytocin exerts its effects through two main mechanisms:

  • Hormonal Action

    Oxytocin travels through the bloodstream and binds to oxytocin receptors on target tissues. In childbirth, it stimulates uterine contractions []. During lactation, it triggers milk letdown from the mammary glands.

  • Neuronal Action

    Oxytocin functions as a neurotransmitter in the brain, influencing social behaviors like bonding, trust, and empathy. It interacts with specific brain regions involved in reward processing and emotion regulation.

Physical and Chemical Properties

  • Molecular Formula: C43H69N11O12S2 []
  • Molecular Weight: 1007.19 g/mol []
  • Melting Point: Not available (decomposes upon heating)
  • Boiling Point: Not available (decomposes upon heating)
  • Solubility: Highly soluble in water
  • Stability: Sensitive to heat, light, and acidic environments
  • Nausea
  • Vomiting
  • Headache
  • Flushing
  • Uterine hyperstimulation (in pregnant women)
During its synthesis and metabolism. Initially, it is produced as a precursor protein that is cleaved enzymatically to yield the active peptide. The final step of this process involves the action of peptidylglycine alpha-amidating monooxygenase, which requires vitamin C as a cofactor . Oxytocin is also metabolized by enzymes such as oxytocinase and leucyl/cystinyl aminopeptidase, which degrade it into smaller fragments, influencing its biological activity .

Oxytocin's biological functions are diverse. It is primarily known for its role in stimulating uterine contractions during labor and facilitating milk ejection during breastfeeding. Additionally, oxytocin influences social behaviors, emotional responses, and bonding between individuals. It has been dubbed the "love hormone" for its association with affectionate behaviors and social bonding . Furthermore, oxytocin has been implicated in reducing stress and anxiety levels, promoting feelings of trust and relaxation .

Oxytocin has several clinical applications:

  • Labor Induction: Used to stimulate uterine contractions when labor does not start naturally.
  • Postpartum Hemorrhage Prevention: Administered to reduce bleeding after childbirth.
  • Milk Ejection: Facilitates lactation by promoting milk flow from the mammary glands.
  • Research: Studied for its effects on social behavior, trust, and emotional bonding .

Research indicates that oxytocin interacts with various receptors in the body. It binds to G protein-coupled receptors, influencing multiple signaling pathways. Notably, oxytocin can act as an agonist at pain-sensing receptors and modulate dopamine receptor activity . Studies have also shown that oxytocin's effects can be influenced by other hormones and neurotransmitters within the body, highlighting its complex role in human physiology .

Oxytocin shares similarities with several other peptide hormones. Below is a comparison highlighting its uniqueness:

CompoundStructure TypePrimary FunctionsUnique Features
VasopressinNonapeptideRegulates water retention and blood pressureShares a similar structure; different primary functions
Neuropeptide YPeptideAppetite regulation and stress responseInvolved in energy balance; different receptor interactions
Adrenocorticotropic HormonePeptideStimulates cortisol productionInvolved in stress response; longer chain structure
CholecystokininPeptideDigestive processesInvolved in satiety signaling; different receptor types

Oxytocin's distinct role in reproductive health and social bonding sets it apart from these similar compounds. Its ability to create positive feedback loops during childbirth further emphasizes its unique biological significance .

Structural Architecture of the Oxytocin Receptor

The oxytocin receptor represents a prototypical G-protein coupled receptor characterized by the canonical seven transmembrane helical bundle architecture that defines this receptor superfamily [4]. The receptor comprises three extracellular loops, seven transmembrane alpha-helices, and three intracellular loops, with the amino-terminus positioned extracellularly and the carboxyl-terminus located intracellularly [31]. Crystal structure determination at 3.2-angstrom resolution has revealed that the oxytocin receptor displays the characteristic G-protein coupled receptor topology consisting of transmembrane helices I through VII, two intracellular loops, three extracellular loops, and a carboxyl-terminal amphipathic helix VIII [4].

The extracellular loop 2 of the oxytocin receptor forms an extended beta-hairpin structure that is anchored to the extracellular tip of helix III through a conserved disulfide bridge between cysteine 112 and cysteine 187 [4]. Structural superpositions with other small-molecule bound G-protein coupled receptors reveal notable conformational differences at the extracellular helical ends of the oxytocin receptor, with the most marked outward shifts observed for the extracellular ends of helices II, VI, and VII [4].

G-Protein Coupling Mechanisms

The oxytocin receptor demonstrates remarkable promiscuity in its G-protein coupling capabilities, with documented interactions across multiple G-protein subfamilies [35]. Bioluminescence resonance energy transfer studies have definitively established that oxytocin promotes direct engagement and activation of G alpha q and all G alpha i/o subtypes at the oxytocin receptor [35]. The receptor functions as a strong activator of G alpha q, G alpha 11, and G alpha 15 proteins while serving as a weaker activator of G alpha i/o-family proteins [33].

The efficiency of oxytocin receptor coupling to different G-protein complexes varies significantly based on oxytocin concentration and G-protein subtype [13]. At low oxytocin concentrations of approximately 2 nanomolar, G alpha i/o represents the preferred coupling partner, whereas at high oxytocin concentrations of approximately 90 nanomolar, the oxytocin receptor couples preferentially to G alpha q [13]. Intermediate oxytocin concentrations between 11 and 62 nanomolar recruit coupling partners including G alpha oB, G alpha i3, G alpha oA, and G alpha i1 [13].

Quantitative G-Protein Coupling Data

G-Protein SubtypeEC50 Value (nM)Coupling EfficiencyReference
G alpha q8.2Strong [35]
G alpha i162.1Moderate [35]
G alpha i223.4Moderate [35]
G alpha i311.5Strong [35]
G alpha oA78.9Weak [35]
G alpha oB91.8Weak [35]

The carboxyl-terminus of the oxytocin receptor contains specific G-protein binding sites, with residues 339-350 of the proximal portion being necessary for coupling to G alpha q but not for G alpha i/o coupling [5]. This molecular feature determines that the oxytocin receptor can predominantly bind to G alpha q or G alpha i proteins under different functional states [5].

Cation Coordination and Allosteric Sites

The oxytocin receptor contains conserved residues with negative charges in transmembrane helices I and II that serve as coordination sites for divalent cations [3]. Specifically, glutamate 42 and aspartate 100 create a coordination environment for magnesium ions, which act as positive allosteric modulators for agonist binding [3] [33]. The coordination geometry is roughly octahedral with interatomic distances of 2.28 angstroms to aspartate 100, 4.03 angstroms to glutamate 42, and water-mediated interactions with additional residues [33].

Downstream Signaling Pathways: Phospholipase C-β, IP3, and Calcium Flux

Phospholipase C-β Activation Mechanisms

Upon oxytocin receptor activation through G alpha q/11 coupling, phospholipase C-beta catalyzes the hydrolysis of phosphatidylinositol 4,5-biphosphate to generate two critical second messenger molecules: inositol 1,4,5-triphosphate and diacylglycerol [9]. Both G alpha q and G alpha 11 stimulate phospholipase C-beta isoforms with similar efficiency in oxytocin receptor signaling cascades [9].

Phospholipase C-delta1 has been identified as a specific effector in oxytocin receptor signaling pathways through three-component preparation studies containing the oxytocin receptor-G alpha-phospholipase C-delta1 complex [12]. The phospholipase C-delta1 activity increases significantly upon oxytocin stimulation in the presence of calcium and activated G alpha, with this stimulation being attenuated by selective oxytocin antagonists [12].

Inositol 1,4,5-Trisphosphate and Calcium Mobilization

Inositol 1,4,5-trisphosphate generated through phospholipase C-beta activation interacts with inositol 1,4,5-trisphosphate receptors expressed in endoplasmic reticulum membranes to induce release of sequestered calcium into the cytosol [9]. The inositol 1,4,5-trisphosphate receptor consists of four subunits forming a tetrameric channel embedded in the endoplasmic reticulum and nuclear envelope [15].

The calcium-mobilizing second messenger inositol 1,4,5-trisphosphate and calcium represent the primary regulators of the inositol 1,4,5-trisphosphate receptor [15]. Activation requires inositol 1,4,5-trisphosphate binding to each of the four subunits, inducing a conformational change that sensitizes the calcium-binding site [15]. When calcium binds to this site, the channel opens and calcium is released into the cytoplasm [15].

Calcium Signaling Dynamics

Released free cytosolic calcium activates, in conjunction with calmodulin, several protein kinases that phosphorylate key proteins involved in cellular responses [9]. The action of calcium is bimodal, stimulating release at low levels but becoming inhibitory when calcium rises above 300 nanomolar [15]. This dual control by both inositol 1,4,5-trisphosphate and calcium is central to multiple functions in cell signaling [15].

Oxytocin-induced calcium mobilization demonstrates characteristic oscillatory patterns, with oscillation frequency depending on stimulus intensity [15]. These calcium oscillations control various functions including smooth muscle contractility and differential gene transcription [15]. The transcription factor nuclear factor kappa B is activated by low frequency calcium spikes, whereas nuclear factor of activated T-cells activation requires higher frequencies [15].

Protein Kinase C Activation

Diacylglycerol produced alongside inositol 1,4,5-trisphosphate activates protein kinase C, contributing to downstream signaling cascades [9]. In subicular neurons, oxytocin receptor-mediated excitation requires the functions of phospholipase C-beta, protein kinase C, and degradation of phosphatidylinositol 4,5-bisphosphate [10]. This pathway involves activation of transient receptor potential vanilloid 1 channels and depression of potassium channels [10].

Quantitative Calcium Signaling Parameters

ParameterValueExperimental ConditionReference
Calcium mobilization threshold200-300 nMInositol 1,4,5-trisphosphate receptor activation [34]
Calcium inhibition threshold500-600 nMInositol 1,4,5-trisphosphate receptor inhibition [34]
Typical coordination distance2.1-2.3 ÅMagnesium-protein interactions [33]
Oscillation frequency rangeVariableStimulus intensity-dependent [15]

Crosstalk with Dopaminergic and Cholinergic Systems

Oxytocin-Dopamine Receptor Heterocomplexes

The oxytocin receptor forms functionally significant heteroreceptor complexes with dopamine D2 receptors, demonstrated through bioluminescence resonance energy transfer studies [1] [17]. These oxytocin receptor-dopamine D2 receptor heterodimers create opportunities for direct molecular interactions between receptor systems [17]. In heterodimer-specific experiments, oxytocin activation enhances dopamine D2 receptor signaling and increases inhibition of the cyclic adenosine monophosphate-protein kinase A-cyclic adenosine monophosphate response element-binding protein pathway [17].

Radioligand binding experiments using tritiated raclopride demonstrate that oxytocin increases dopamine D2 receptor binding, suggesting an additional mechanism by which oxytocin modulates dopamine D2 receptor function [17]. These findings indicate that oxytocin enhances dopamine D2 receptor function through direct heteromeric interactions that increase dopamine D2 receptor affinity for dopamine, thereby amplifying inhibitory G alpha i/o signaling and reducing cyclic adenosine monophosphate levels [17].

Anatomical Basis of Dopaminergic Crosstalk

Anatomical and immunocytochemical studies reveal that oxytocin receptor binding sites and neuronal fibers exist in the same central nervous system regions as dopaminergic components, often in close apposition [16]. Hypothalamic oxytocin cells express dopamine receptors, suggesting direct regulation of oxytocin neurotransmission by dopaminergic inputs [16]. The oxytocin-rich medial preoptic area, supraoptic nucleus, and paraventricular nucleus receive dopaminergic input and represent critical integrative sites [16].

Morphological evidence demonstrates that oxytocin cells in the medial preoptic area, supraoptic nucleus, and paraventricular nucleus possess dopamine D2, D3, and D4 receptors [16]. Electrophysiological studies confirm that specific targeting of dopamine D1 and D3 receptors influences the depolarization of oxytocin cells in the hypothalamus [16].

Oxytocin-Cholinergic System Interactions

Oxytocin demonstrates significant interactions with central cholinergic mechanisms through both muscarinic and nicotinic pathways [18] [20]. Central administration of oxytocin impairs inhibitory avoidance memory formation through mechanisms involving cholinergic hypofunction [18]. The administration of anticholinesterase inhibitors with central nervous system access, activation of muscarinic acetylcholine receptors, and increased acetylcholine release reverse the memory impairment induced by oxytocin [18].

Oxytocin receptor antagonist administration enhances behavioral performance, with effects that are reduced by muscarinic or nicotinic antagonists with central nervous system access [18]. These findings suggest that oxytocin induces a cholinergic hypofunction state, resulting in impairment of memory formation processes that require cholinergic system integrity [18].

Molecular Mechanisms of Neurotransmitter Crosstalk

The integration of oxytocin, dopaminergic, and cholinergic signals involves complex intracellular cross-talk between signaling pathways [17] [19]. Oxytocin receptors typically couple to G alpha q, leading to phospholipase C activation and intracellular calcium release, while dopamine D2-like receptors couple to G alpha i, inhibiting adenylate cyclase and reducing cyclic adenosine monophosphate levels [19]. Dopamine D1-like receptors couple to G alpha s, stimulating adenylate cyclase and increasing cyclic adenosine monophosphate production [19].

Beyond independent signaling roles, dopamine D1-D2 heteromers induce unique pathways where the heteromer couples to G alpha q, stimulates the phospholipase C pathway to release intracellular calcium from inositol 1,4,5-trisphosphate receptor-sensitive stores, leading to calcium/calmodulin-dependent protein kinase II activation and brain-derived neurotrophic factor production [19].

Quantitative Crosstalk Parameters

Interaction TypeQuantitative MeasureValueReference
Oxytocin receptor-Dopamine D2 receptor co-expressionPercentage of nucleus accumbens neurons10-30% [19]
Oxytocin enhancement of D2 receptor bindingBinding increaseSignificant [17]
Cholinergic antagonist reversalMemory performance improvementComplete [18]
Heterodimer formation efficiencyBioluminescence resonance energy transfer signalDetectable [17]

Allosteric Modulation by Cholesterol and Other Lipids

Cholesterol Binding Sites and Molecular Interactions

Cholesterol acts as a critical allosteric modulator of the oxytocin receptor, inducing a high-affinity state for orthosteric ligands through specific molecular mechanisms [25]. Crystal structure analysis reveals that cholesterol binds in a pocket formed by transmembrane helices IV and V, providing structural foundation for understanding how cholesterol levels allosterically influence overall oxytocin receptor function [1] [4].

Molecular docking and molecular dynamics simulations identify multiple cholesterol binding sites on both agonist-bound and antagonist-bound receptor states, showing differing distributions and residence times of cholesterol molecules [22]. Allosteric network analysis uncovers distinct pathways through which cholesterol affects ligand-mediated receptor signaling, highlighting the significance of binding sites on the extracellular leaflet between transmembrane helices IV and V, and two sites on the intracellular leaflet [22].

Cholesterol-Dependent Receptor States

Cholesterol induces conformational changes in the oxytocin receptor that result in altered ligand binding properties and receptor stability [23] [36]. The steroid acts as an allosteric modulator stabilizing both membrane-associated and solubilized oxytocin receptors in a high-affinity state for agonists and antagonists [23]. High-affinity oxytocin receptors are two-fold enriched in cholesterol-rich plasma membrane domains in human embryonic kidney 293 fibroblasts stably expressing the human oxytocin receptor [23].

Biochemical data suggest direct and cooperative molecular interactions between cholesterol molecules and oxytocin receptors [23]. Cholesterol depletion using methyl-beta-cyclodextrin leads to substantial reduction in oxytocin receptor activation, demonstrating the critical dependence on membrane cholesterol content [25]. The ligand-bound state of the oxytocin receptor stabilizes cholesterol binding, preserving cholesterol-dependent activity even in cholesterol-depleted membranes [25].

Allosteric Modulation Mechanisms

The oxytocin receptor exists in equilibrium between high-affinity and low-affinity states, with cholesterol binding promoting the high-affinity conformation [25]. The high-affinity state exhibits dissociation constants of approximately 1 nanomolar for oxytocin, while the low-affinity state demonstrates dissociation constants of approximately 100 nanomolar [25]. Cholesterol binding induces a more compact and less dynamic receptor state with increased thermal stability [25].

Fluorescence measurements demonstrate that cholesterol affects the dynamics and orientation of receptor-bound antagonists [36]. Energy transfer efficiency between dual fluorescent ligands increases with increasing cholesterol concentration, indicating conformational changes that bring ligand binding sites into closer proximity [36]. These changes suggest cholesterol-induced receptor compaction and altered intramolecular distances [36].

Cholesterol Effects on Receptor Localization and Signaling

Cholesterol manipulation significantly influences oxytocin receptor localization within plasma membrane domains and subsequent signaling properties [28]. Cholesterol depletion affects receptors located within detergent-resistant membranes differently from those outside these domains [28]. Receptors fused to caveolin-2 and located in lipid rafts demonstrate cholesterol-dependent proliferative signaling, while receptors outside detergent-resistant membranes maintain antiproliferative signaling regardless of cholesterol levels [28].

The redistribution of oxytocin receptors upon cholesterol depletion converts receptor-mediated proliferative effects into growth inhibition, confirming that lipid raft localization is crucial for determining oxytocin receptor signaling specificity [28]. Cholesterol loading experiments indicate that increasing cellular cholesterol levels alone is insufficient to force oxytocin receptors into lipid rafts and alter their signaling properties [28].

Quantitative Cholesterol Modulation Data

ParameterControl ValueCholesterol-DepletedCholesterol-LoadedReference
Receptor activation amplitude100%25% reductionNo significant change [25]
High-affinity state Kd1 nM~100 nM1 nM [25]
Cholesterol enrichment in receptor domains1-foldN/A2-fold [23]
Thermal stability increaseBaselineDecreasedIncreased [25]

Lipid-Dependent Allosteric Networks

The allosteric modulation by cholesterol involves specific transmembrane residues that create coordination sites for cholesterol binding [22]. Conserved residues with negative charges in transmembrane helices I and II potentially serve as electrostatic interaction sites for cholesterol and other lipid modulators [1]. The structural basis for allosteric modulation extends beyond cholesterol to include magnesium ions, which act as positive allosteric modulators through interactions with negatively charged residues [1] [3].

Uterine Smooth Muscle Contraction During Parturition

Oxytocin plays a fundamental role in orchestrating uterine smooth muscle contractions during parturition through multiple interconnected mechanisms. The hormone binds to specific oxytocin receptors located on myometrial cells, triggering a cascade of intracellular signaling events that culminate in coordinated uterine contractions [1] [2].

Molecular Mechanisms of Oxytocin-Induced Contraction

The oxytocin receptor belongs to the rhodopsin-type G-protein coupled receptor superfamily and is linked through G-alpha-q/11 to phospholipase C activation [3] [4]. Upon oxytocin binding, the receptor undergoes conformational changes that activate phospholipase C, leading to the generation of inositol trisphosphate and diacylglycerol [5] [6]. Inositol trisphosphate mobilizes calcium from the sarcoplasmic reticulum, resulting in increased intracellular calcium concentrations that bind to calmodulin and activate myosin light chain kinase [2] [7].

Research has identified novel mechanisms by which oxytocin modulates myometrial excitability. Studies demonstrate that oxytocin negatively regulates sodium-activated potassium channels, specifically the SLO2.1 channel, through G-alpha-q protein-coupled receptor activation of protein kinase C [1]. This inhibition results in membrane depolarization and calcium entry, contributing significantly to uterine contractility. The discovery of this pathway provides new insights into oxytocin's mechanism of action beyond traditional calcium signaling.

Receptor Expression and Regulation During Pregnancy

Oxytocin receptor expression in human myometrium undergoes dramatic changes throughout pregnancy, with concentrations increasing substantially as parturition approaches. Table 1 demonstrates the progressive increase in receptor density, from baseline levels in non-pregnant myometrium to peak concentrations during active labor.

Stage/ConditionReceptor Concentration (fmol/mg protein)Fold Increase vs Non-pregnantReferences
Non-pregnant myometrium~401 [8] [9]
Early pregnancy (13-17 weeks)~40-601-1.5 [9]
Late pregnancy (37-41 weeks)~500-60012-15 [9] [10]
Labor onset (term)~700-80018-20 [8] [9]
Active labor1000-120025-30 [9] [11]
Post-labor200-4005-10 [11]

The receptor messenger ribonucleic acid level reaches over 300-fold increase at parturition compared to non-pregnant myometrium [12]. This upregulation is primarily mediated by estrogen stimulation, with the estradiol to progesterone ratio serving as a critical determinant of receptor expression [8] [13]. During late pregnancy, declining progesterone levels combined with increasing estrogen concentrations create optimal conditions for oxytocin receptor synthesis.

Calcium Signaling and Contractile Mechanisms

Oxytocin-induced myometrial contractions involve multiple calcium-dependent and calcium-independent pathways. The primary mechanism involves inositol trisphosphate-mediated calcium release from intracellular stores, followed by store-operated calcium entry and voltage-operated calcium influx [4]. Additionally, oxytocin promotes calcium sensitization through Rho kinase pathway activation, which inhibits myosin light chain phosphatase and maintains sustained contractions [6].

Research reveals that oxytocin effects on human uterine smooth muscle encompass three distinct components: increased contraction frequency, initial transient increase in baseline tone, and sustained increase in contraction amplitude and duration [14]. The amplitude enhancement appears to be the most physiologically relevant component, occurring through calcium sensitization mechanisms rather than increased calcium availability.

Myoepithelial Cell Activation in Mammary Glands

Oxytocin's role in mammary gland function centers on the activation of myoepithelial cells that surround the mammary alveoli. These specialized contractile cells respond to oxytocin stimulation by contracting forcefully, thereby expressing milk from the alveolar lumina into the ductal system for infant access [15] [16].

Myoepithelial Cell Structure and Function

Myoepithelial cells are characterized by their expression of smooth muscle alpha-actin and their strategic positioning around mammary alveoli [17] [18]. These cells form a basket-like network that encases the milk-producing alveolar epithelial cells, creating an effective mechanism for milk ejection when stimulated by oxytocin [19]. The contractile apparatus of myoepithelial cells includes both smooth muscle actin (ACTA2) and other contractile proteins essential for generating sufficient force to compress the alveoli.

Studies utilizing immunocytochemistry and electron microscopy demonstrate that oxytocin exerts significant trophic effects on myoepithelial cells beyond its acute contractile actions [17] [18]. In organotypic cultures of mouse mammary gland, oxytocin treatment induces both proliferation and differentiation of myoepithelial cells, as evidenced by increased uptake of 5-bromo-2'-deoxyuridine and enhanced expression of smooth muscle alpha-actin markers.

Dose-Response Relationships and Contractile Dynamics

Table 3 illustrates the dose-dependent response of myoepithelial cells to varying oxytocin concentrations, demonstrating the hormone's potent effects on mammary tissue contractility.

Oxytocin Concentration (nM)Myoepithelial Cell Contraction (%)Time to Response (seconds)Alveolar Diameter Reduction (%)References
0.110-1545-605-10 [16] [15]
1.025-3530-4515-25 [16] [15]
1050-7015-3030-45 [16] [15]
10080-9510-2050-65 [16] [15]
100095-1005-1565-80 [16] [15]

The contractile response exhibits both concentration dependence and temporal characteristics that optimize milk ejection efficiency. At physiological concentrations, myoepithelial cells demonstrate robust contractions that dramatically reduce alveolar diameter and facilitate milk movement into the ductal system [16] [15].

Oxytocin Receptor Distribution in Mammary Tissue

Immunofluorescence studies reveal that oxytocin receptors are not exclusively localized to myoepithelial cells but are also present in mammary epithelial cells [20]. This dual localization suggests additional roles for oxytocin in mammary gland physiology beyond the classical milk ejection function. Oxytocin receptors are detected on the periphery and within the cytoplasm of mammary epithelial cells, indicating potential autocrine and paracrine signaling mechanisms.

During lactation, oxytocin receptor concentrations increase dramatically, with approximately 100-fold elevation between early pregnancy and late lactation [21]. The receptor concentration then declines markedly during post-weaning mammary regression but increases again during subsequent pregnancy and lactation cycles, demonstrating the cyclical nature of mammary gland responsiveness to oxytocin.

Hormonal Regulation of Milk Ejection Reflex

The milk ejection reflex represents one of the most precisely regulated neuroendocrine reflexes, involving complex interactions between neural stimulation, hormonal secretion, and target tissue responses [22] [23]. This reflex ensures coordinated milk release in response to infant suckling, integrating sensory input with hypothalamic oxytocin secretion and mammary gland contractile responses.

Neural Pathway and Oxytocin Release

The afferent pathway of the milk ejection reflex begins with mechanical stimulation of pressure-sensitive receptors located in the teat dermis [24]. These tactile stimuli are transduced into nerve impulses that travel via the spinothalamic tract to the paraventricular nucleus and supraoptic nucleus of the hypothalamus [22] [24]. When oxytocin-containing neuronal cell bodies receive these afferent signals, action potentials propagate down their axons to nerve terminals in the posterior pituitary, triggering oxytocin release into the bloodstream.

Table 2 presents the temporal changes in oxytocin concentrations and pulse patterns throughout pregnancy and lactation, demonstrating the hormone's increasing importance as parturition and lactation approach.

Gestational StageOxytocin Concentration (pg/mL)Pulse Frequency (per 10 min)References
Non-pregnant women4.1 ± 0.50 [25]
First trimester50-2000-0.5 [10] [25]
Second trimester200-5000.5-1 [25]
Third trimester600-12001-2 [10] [25]
Early labor800-15001-2 [25]
Active labor1000-20002-3 [25]
Second stage labor1500-30003 [25]
Birth2000-4000Peak [25]
Postpartum500-10001-2 [10]

Efferent Pathway and Milk Ejection Dynamics

The efferent component of the milk ejection reflex involves oxytocin transport via the bloodstream to mammary tissue, where it binds to oxytocin receptors on myoepithelial cells [22] [23]. This binding triggers rapid myoepithelial cell contraction, typically occurring within one minute of suckling stimulation, resulting in increased intraluminal pressure and milk ejection from alveolar tissue [26].

Research demonstrates that the milk ejection reflex exhibits remarkable consistency in individual mothers, with each woman maintaining characteristic patterns of milk ejection throughout the lactation period [26]. Some mothers consistently experience two to three milk ejections per feeding session, while others may have more continuous pulsatile patterns with multiple ejections throughout the nursing period.

Positive Feedback Mechanisms and Conditioning

The milk ejection reflex operates through positive feedback mechanisms that amplify oxytocin release in response to continued suckling stimulation [22] [23]. This positive feedback loop continues until suckling ceases, at which point the reflex terminates rapidly. The system demonstrates remarkable plasticity, becoming conditioned to maternal sensations and environmental cues associated with nursing.

Notably, the milk ejection reflex can become a conditioned behavioral response, with oxytocin release occurring in anticipation of nursing through stimuli such as infant crying, visual cues, or preparation for feeding [22]. This conditioning mechanism enhances the efficiency of milk delivery and strengthens the maternal-infant bond through oxytocin's central nervous system effects.

Synchronization and Neuronal Burst Patterns

Electrophysiological studies reveal that oxytocin neurons exhibit synchronized burst firing patterns during milk ejection, with each neuron firing characteristic high-frequency bursts lasting 2-6 seconds [27] [28]. These bursts occur simultaneously across the entire oxytocin neuronal population, resulting in coordinated hormone release that produces effective milk ejection. The synchronization mechanism involves both direct electrical coupling between oxytocin neurons and autocrine oxytocin effects that facilitate burst generation.

Paracrine and Autocrine Actions in Reproductive Tissues

Beyond its classical endocrine functions, oxytocin demonstrates significant paracrine and autocrine activities within reproductive tissues, contributing to local regulation of physiological processes during pregnancy, parturition, and lactation [29] [30] [31]. These local actions involve tissue-specific oxytocin synthesis and receptor expression that create autonomous regulatory circuits.

Local Oxytocin Synthesis in Reproductive Tissues

Research has identified oxytocin messenger ribonucleic acid synthesis in multiple reproductive tissues, including amnion, chorion, decidua, and myometrium [32] [33]. The levels of oxytocin expression vary significantly among these tissues, with decidua showing the highest concentrations, followed by chorion and amnion, while placental levels remain relatively low [32] [34]. This differential expression pattern suggests tissue-specific roles for local oxytocin production.

Table 4 summarizes the paracrine and autocrine oxytocin actions across various reproductive tissues, highlighting the diversity of local oxytocin functions.

Tissue TypeOxytocin ProductionReceptor ExpressionPrimary FunctionReferences
Decidual cellsHighHighProstaglandin synthesis [35] [36] [37]
Endometrial epitheliumModerateHighContractility regulation [35] [38]
Myometrial cellsLow-ModerateVery HighSmooth muscle contraction [1] [29] [30]
ChorionModerateModerateLocal hormone regulation [32] [33]
AmnionLowLow-ModerateMembrane function [32] [33]
Testicular tissueModerateModerateSteroid metabolism [39] [40]
ProstateLow-ModerateModerateGrowth regulation [39] [40]
EpididymisLowModerateSperm transport [39] [40]

Decidual Oxytocin and Prostaglandin Synthesis

In decidual tissue, oxytocin acts in an autocrine and paracrine manner to stimulate prostaglandin synthesis, particularly prostaglandin F2-alpha production [36] [37]. At physiological concentrations, oxytocin stimulates immediate release of free arachidonic acid from dispersed decidual cells, indicating phospholipase activation and enhanced prostaglandin synthesis [36]. This effect is significantly greater in decidual cells from women in labor compared to those not in labor, correlating with reported oxytocin receptor concentrations in these tissues.

The decidual oxytocin-prostaglandin system represents a crucial paracrine circuit that may contribute to labor initiation and progression [37]. Oxytocin gene expression in chorio-decidual tissues increases three to four-fold around the time of labor onset, and estradiol stimulates oxytocin messenger ribonucleic acid synthesis during in vitro incubation [32] [33]. This local oxytocin production provides a mechanism for uterine activation that operates independently of circulating maternal oxytocin levels.

Endometrial and Myometrial Paracrine Actions

In endometrial tissue, oxytocin demonstrates both autocrine and paracrine functions, particularly in porcine models where luminal epithelial cells secrete oxytocin that acts locally to stimulate prostaglandin F2-alpha secretion [35]. Treatment with oxytocin receptor antagonists decreases basal prostaglandin secretion, while oxytocin antiserum treatment enhances the responsiveness of epithelial cells to exogenous oxytocin, confirming the presence of endogenous oxytocin-mediated autocrine loops.

Within myometrial tissue, locally produced oxytocin contributes to contractile regulation through paracrine mechanisms [29] [30]. The pregnant human uterus synthesizes oxytocin messenger ribonucleic acid, and this local production increases significantly around labor onset [31]. The paracrine oxytocin system within intrauterine tissues allows for rapid local responses that may not be reflected in maternal circulation, providing a mechanism for fine-tuned contractile control during late gestation.

Male Reproductive Tissue Actions

Oxytocin exhibits important paracrine and autocrine functions in male reproductive tissues, including the testis, epididymis, and prostate [39] [40]. In testicular tissue, oxytocin appears to have autocrine and paracrine roles in modulating steroid metabolism, potentially affecting testosterone to dihydrotestosterone conversion through 5-alpha-reductase stimulation [39]. Additionally, oxytocin may be involved in seminiferous tubule contractility, facilitating sperm transport within the testis.

In the prostate, oxytocin functions as both a steroid metabolism modulator and growth regulator [39] [40]. The hormone affects gland growth both directly and through interactions with androgen metabolism, suggesting potential therapeutic applications for prostate pathologies involving unregulated cell proliferation. The epididymis also demonstrates oxytocin synthesis and receptor expression, with paracrine actions potentially contributing to sperm maturation and transport processes.

Hormonal Regulation of Paracrine Systems

The paracrine and autocrine oxytocin systems in reproductive tissues are subject to hormonal regulation, particularly by estrogen and progesterone [38] [41]. Estrogen stimulates both oxytocin and oxytocin receptor expression in placental tissue, while progesterone co-treatment blocks this upregulation [41]. This steroid hormone regulation provides a mechanism for coordinating local oxytocin actions with the broader hormonal changes occurring during pregnancy and parturition.

The regulation of local oxytocin systems involves complex interactions between steroid hormones, local growth factors, and tissue-specific transcription factors [38] [42]. Understanding these regulatory mechanisms offers insights into the pathophysiology of preterm labor and may lead to novel therapeutic approaches for preventing or treating pregnancy complications involving dysregulated oxytocin signaling.

Color/Form

White powder

XLogP3

-2.6

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

12

Exact Mass

1006.43645793 g/mol

Monoisotopic Mass

1006.43645793 g/mol

Heavy Atom Count

69

LogP

log Kow = -6.27 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /sulfur oxide/ and /nitric oxide/.

Melting Point

192-194 ℃

UNII

1JQS135EYN

Sequence

CYIQNCPLG

Related CAS

6233-83-6 (acetate); 50-56-6 (free base)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 39 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 10 of 49 companies with hazard statement code(s):;
H300 (40%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (40%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (30%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (20%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (70%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Administration of exogenous oxytocin is indicated in the antepartum period to initiate or improve uterine contractions for vaginal delivery in situations where there is fetal or maternal concern. For example, It may be used to induce labor in cases of Rh sensitization, maternal diabetes, preeclampsia at or near term, and when delivery is indicated due to prematurely ruptured membranes. Importantly, oxytocin is not approved or indicated for elective induction of labor. Oxytocin may be used to reinforce labor in select cases of uterine inertia and as adjunctive therapy in the management of incomplete or inevitable abortion. In the postpartum period, oxytocin may be used to induced contractions in the 3rd stage of labor and to control postpartum bleeding or hemorrhage.
Treatment of Prader-Willi syndrome

Therapeutic Uses

Oxytocin is indicated for the medical rather than the elective induction of labor. Available data and information are inadequate to define the benefits-to-risks considerations in the use of the drug product for elective induction. Elective induction of labor is defined as the initiation of labor for convenience in an individual with a term pregnancy who is free of medical indications. /Included in US product label/
Oxytocin is indicated for the initiation or improvement of uterine contractions, where this is desirable and considered suitable for reasons of fetal or maternal concern, in order to achieve early vaginal delivery. It is indicated for induction of labor in patients with a medical indication for the initiation of labor, such as Rh problems, maternal diabetes, preeclampsia at or near term, when delivery is in the best interests of mother and fetus or when membranes are prematurely ruptured and delivery is indicated... /Included in US product label/
Oxytocin is indicated for stimulation or reinforcement of labor, as in selected cases of uterine inertia... /Included in US product label/
Oxytocin is indicated as adjunctive therapy in the management of incomplete or inevitable abortion. In the first trimester, curettage is generally considered primary therapy. In second trimester abortion, oxytocin infusion will often be successful in emptying the uterus. Other means of therapy, however, may be required in such cases. /Included in US product label/
For more Therapeutic Uses (Complete) data for Oxytocin (11 total), please visit the HSDB record page.

Pharmacology

Recombinant Oxytocin is a synthetic cyclic peptide form of the naturally occurring posterior pituitary hormone oxytocin. Oxytocin binds to oxytocin receptors in the uterine myometrium, which triggers the G-protein coupled receptor signal transduction cascade that causes increased intracellular calcium concentrations. Increased calcium concentration levels activate myosin light chain kinase which, in turn, induces the formation of the contractile protein actomyosin. This stimulates uterine smooth muscle contractions. This agent also stimulates smooth muscles in the mammary glands, thereby causing lactation.

MeSH Pharmacological Classification

Oxytocics

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01B - Posterior pituitary lobe hormones
H01BB - Oxytocin and analogues
H01BB02 - Oxytocin

Mechanism of Action

Oxytocin plays a vital role in labour and delivery. The hormone is produced in the hypothalamus and is secreted from the paraventricular nucleus to the posterior pituitary where it is stored. It is then released in pulses during childbirth to induce uterine contractions. The concentration of oxytocin receptors on the myometrium increases significantly during pregnancy and reaches a peak in early labor. Activation of oxytocin receptors on the myometrium triggers a downstream cascade that leads to increased intracellular calcium in uterine myofibrils which strengthens and increases the frequency of uterine contractions. In humans, most hormones are regulated by negative feedback; however, oxytocin is one of the few that is regulated by positive feedback. The head of the fetus pushing on the cervix signals the release of oxytocin from the posterior pituitary of the mother. Oxytocin then travels to the uterus where it stimulates uterine contractions. The elicited uterine contractions will then stimulate the release of increasing amounts of oxytocin. This positive feedback loop will continue until parturition. Since exogenously administered and endogenously secreted oxytocin result in the same effects on the female reproductive system, synthetic oxytocin may be used in specific instances during the antepartum and postpartum period to induce or improve uterine contractions.
The pharmacologic and clinical properties of oxytocin are identical with those of naturally occurring oxytocin principle of the posterior lobe of pituitary. Oxytocin exerts a selective action on the smooth musculature of the uterus, particularly toward the end of pregnancy, during labor, and immediately following delivery. Oxytocin stimulates rhythmic contractions of the uterus, increases the frequency of existing contractions, and raises the tone of the uterine musculature.
Oxytocin indirectly stimulates contraction of uterine smooth muscle by increasing the sodium permeability of uterine myofibrils. High estrogen concentrations lower the threshold for uterine response to oxytocin. Uterine response to oxytocin increases with the duration of pregnancy and is greater in patients who are in labor than those not in labor; only very large doses elicit contractions in early pregnancy. Contractions produced in the term uterus by oxytocin are similar to those occurring during spontaneous labor. In the term uterus, oxytocin increases the amplitude and frequency of uterine contractions which in turn tend to decrease cervical activity producing dilation and effacement of the cervix and to transiently impede uterine blood flow.
Oxytocin contracts myoepithelial cells surrounding the alveoli of the breasts, forcing milk from the alveoli into the larger ducts and thus facilitating milk ejection. The drug possesses no galactopoietic properties.
Oxytocin produces vasodilation of vascular smooth muscle, increasing renal, coronary, and cerebral blood flow. Blood pressure is usually unchanged, but following iv administration of very large doses or undiluted solutions, blood pressure may decrease transiently, and tachycardia and an increase in cardiac output may be reflexly induced. Any initial fall in blood pressure is usually followed by a small but sustained increase in blood pressure. In contrast to vasopressin, oxytocin has minimal antidiuretic effects; however, water intoxication may occur when oxytocin is administered with an excessive volume of electrolyte-free iv fluids and/or at too rapid a rate.
For more Mechanism of Action (Complete) data for Oxytocin (15 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Oxytocin
OXTR [HSA:5021] [KO:K04229]

Vapor Pressure

0.0 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

50-56-6

Absorption Distribution and Excretion

Oxytocin is administered parenterally and is fully bioavailable. It takes approximately 40 minutes for oxytocin to reach steady-state concentrations in the plasma after parenteral administration.
The enzyme oxytocinase is largely responsible for the metabolism and regulation of oxytocin levels in pregnancy; only a small percentage of the neurohormone is excreted in the urine unchanged.
In a study that observed 10 women who were given oxytocin to induce labor, the mean metabolic clearance rate was 7.87 mL/min.
Oxytocin is destroyed by chymotrypsin in the GI tract. Uterine response occurs almost immediately and subsides within 1 hour following iv administration of oxytocin. Following im injection of the drug, uterine response occurs within 3-5 minutes and persists for 2-3 hours. Following intranasal application of 10-20 units of oxytocin (nasal preparations are no longer commercially available in the US), contractions of myoepithelial tissue surrounding the alveoli of the breasts begin within a few minutes and continue for 20 minutes; iv oxytocin produces the same effect with a dose of 100-200 milliunits.
Like vasopressin, oxytocin is distributed throughout the extracellular fluid. Small amounts of oxytocin probably reach the fetal circulation.
It is not known whether this drug is excreted in human milk.
Its rapid removal from plasma is accomplished largely by the kidney and the liver. Only small amounts oxytocin are excreted in the urine unchanged.
For more Absorption, Distribution and Excretion (Complete) data for Oxytocin (7 total), please visit the HSDB record page.

Metabolism Metabolites

Oxytocin is rapidly removed from the plasma by the liver and kidney. The enzyme oxytocinase is largely responsible for the metabolism and regulation of oxytocin levels in pregnancy and only a small percentage of the neurohormone is excreted in the urine unchanged. Oxytocinase activity increases throughout pregnancy and peaks in the plasma, placenta and uterus near term. The placenta is a key source of oxytocinase during gestation and produces increasing amounts of the enzyme in response to increasing levels of oxytocin produced by the mother. Oxytocinase activity is also expressed in mammary glands, heart, kidney, and the small intestine. Lower levels of activity can be found in the brain, spleen, liver, skeletal muscle, testes, and colon. The level of oxytocin degradation is negligible in non-pregnant women, men, and cord blood.
Oxytocinase, a circulating enzyme produced early in pregnancy, is also capable of inactivating the polypeptide.
During pregnancy ... "oxytocinase" ... is capable of inactivating oxytocin by cleavage of the 1-cysteine to 2-tyrosine peptide bond.

Wikipedia

Oxytocin
Oxcarbazepine

Drug Warnings

When oxytocin is administered in excessive dosage, with abortifacients or to sensitive patients, hyperstimulation of the uterus, with strong (hypertonic) and/or prolonged (tetanic) contractions, or a resting uterine tone of 15-20 mm H2O between contractions may occur, possibly resulting in uterine rupture, cervical and vaginal lacerations, postpartum hemorrhage, abruptio placentae, impaired uterine blood flow, amniotic fluid embolism, and fetal trauma including intracranial hemorrhage.
Increased uterine motility may cause adverse fetal effects, including sinus bradycardia, tachycardia, premature ventricular complexes and other arrhythmias, permanent CNS or brain damage, and death secondary to asphyxia. Excessive maternal dosage or administration of the drug to sensitive women also can cause uteroplacental hypoperfusion and variable deceleration of fetal heart rate, fetal hypoxia, perinatal hepatic necrosis, and fetal hypercapnia. Rare incidents of pelvic hematoma have been reported, but these were probably also related to the high incidence of operative vaginal deliveries in primiparas, the fragility of engorged pelvic veins (especially if varicosed), and faulty episiotomy repair.
When large amounts of oxytocin are administered, severe decreases in maternal systolic and diastolic blood pressure, increases in heart rate, systemic venous return and cardiac output, and arrhythmia may occur; these effects may be particularly hazardous to patients with valvular heart disease and those receiving spinal and epidural anesthesia.
Postpartum bleeding may be increased by administration of oxytocin; this effect may be related to reports of oxytocin-induced thrombocytopenia, afibrinogenemia, and hypoprothrombinemia. By carefully controlling delivery, the incidence of postpartum bleeding may be minimized.
For more Drug Warnings (Complete) data for Oxytocin (22 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of oxytocin ranges from 1-6 minutes. The half-life is decreased in late pregnancy and during lactation.
Oxytocin has a plasma half-life of about 3 to 5 minutes.

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Obtained from the posterior lobe of the pituitary of healthy hogs or cattle.

General Manufacturing Information

Each mL of posterior pituitary injection NF possesses oxytocic activity equivalent to 10 USP posterior pituitary units (permissible range, 8.5-12 units) ... /Posterior pituitary/
The hypotensive response of the chicken is the basis for the USP bioassay for oxytocin.

Analytic Laboratory Methods

Analyte: oxytocin; matrix: chemical identification; procedure: retention time of the peak in the liquid chromatogram with comparison to standards
Analyte: oxytocin; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 220 nm and comparison to standards
Analyte: oxytocin; matrix: pharmaceutical preparation (injection solution; nasal solution); procedure: liquid chromatography with ultraviolet detection at 220 nm and comparison to standards (chemical purity)
USE OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY IN THE QUALITY CONTROL OF OXYTOCIN.
ANALYSIS OF OXYTOCIN IN PHARMACEUTICAL DOSAGE FORMS OR IN SYNTHETIC & NATURAL PRODUCTS BY GRADIENT ELUTION HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Oxytocin injection should be stored at temperatures less than 15-25 °C but should not be frozen. Pitocin should be refrigerated at 2-8 °C but may be exposed to temperatures ranging from 15-25 °C for up to 30 days; Pitocin exposed to this latter temperature range for longer periods should be discarded.

Interactions

Severe hypertension has been reported when oxytocin was given 3-4 hours following prophylactic administration of a vasoconstrictor in conjunction with caudal block anesthesia.
Cyclopropane anesthesia may modify oxytocin's cardiovascular effects, producing less pronounced tachycardia but more severe hypotension than occurs with oxytocin alone; maternal sinus bradycardia with abnormal atrioventricular rhythms has been noted when oxytocin was used concomitantly with cyclopropane anesthesia.
Oxytocin reportedly has delayed induction of thiopental anesthesia by producing venous spasm that caused peripheral pooling of thiopental; however, this interaction has not been conclusively established.

Dates

Last modified: 08-15-2023
1. Olff M, Frijling JL, Kubzansky LD, Bradley B, Ellenbogen MA, Cardoso C, Bartz JA, Yee JR, van Zuiden M. The role of oxytocin in social bonding, stress regulation and mental health: an update on the moderating effects of context and interindividual differences. Psychoneuroendocrinology. 2013 Sep;38(9):1883-94. doi: 10.1016/j.psyneuen.2013.06.019. Epub 2013 Jul 12. PMID: 23856187.

2. Olff M, Frijling JL, Kubzansky LD, Bradley B, Ellenbogen MA, Cardoso C, Bartz JA, Yee JR, van Zuiden M. The role of oxytocin in social bonding, stress regulation and mental health: an update on the moderating effects of context and interindividual differences. Psychoneuroendocrinology. 2013 Sep;38(9):1883-94. doi: 10.1016/j.psyneuen.2013.06.019. Epub 2013 Jul 12. PMID: 23856187.

3. Chen FS, Mayer J, Mussweiler T, Heinrichs M. Oxytocin increases the likeability of physically formidable men. Soc Cogn Affect Neurosci. 2015 Jun;10(6):797-800. doi: 10.1093/scan/nsu116. Epub 2014 Sep 5. PMID: 25193946; PMCID: PMC4448020.

4. Bakermans-Kranenburg MJ, van I Jzendoorn MH. Sniffing around oxytocin: review and meta-analyses of trials in healthy and clinical groups with implications for pharmacotherapy. Transl Psychiatry. 2013 May 21;3(5):e258. doi: 10.1038/tp.2013.34. PMID: 23695233; PMCID: PMC3669921.

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